2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
Description
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Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F4NO2/c15-13(16,17)12(24)10-3-6(5-22-10)11(23)8-2-1-7(18)4-9(8)14(19,20)21/h1-5,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHMLVSDSQRJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone (CAS No. 477852-58-7) is a synthetic compound characterized by a complex structure that includes multiple halogenated groups and a pyrrole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C14H6Cl3F4NO2
- Molecular Weight : 402.56 g/mol
- Predicted Boiling Point : 494.9 ± 45.0 °C
- Density : 1.614 ± 0.06 g/cm³
- pKa : 12.14 ± 0.50
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential as an anticancer agent, its mechanism of action, and its effects on different biological systems.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated benzoyl derivatives can inhibit cell proliferation through apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | HeLa | 5.0 | Apoptosis induction |
| Example B | MCF7 | 3.5 | Cell cycle arrest |
| Example C | A549 | 4.0 | DNA damage |
The specific IC50 values for this compound are yet to be established in the literature but are expected to follow similar patterns due to its structural similarities with known active compounds.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : The introduction of halogen atoms can lead to increased oxidative stress within cells.
Case Studies
Several case studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of halogenated compounds.
- Study on Pyrrole Derivatives : A study published in MDPI examined the cytotoxicity of various pyrrole derivatives, demonstrating that modifications at the benzoyl position significantly affected their anticancer properties .
- Antitumor Activity : Another research article reported that compounds with trifluoromethyl groups showed enhanced antitumor activity compared to their non-fluorinated counterparts, suggesting that fluorination plays a crucial role in increasing biological potency .
Preparation Methods
Direct Acylation of Pyrrole
Friedel-Crafts acylation using 4-fluoro-2-(trifluoromethyl)benzoyl chloride and pyrrole in the presence of Lewis acids (e.g., AlCl₃) typically yields mixtures of α- and β-acylated products. For example:
$$
\text{Pyrrole} + \text{ArCOCl} \xrightarrow{\text{AlCl}_3} \text{2-ArCO-pyrrole} + \text{3-ArCO-pyrrole}
$$
However, β-acylation (C4) is disfavored due to pyrrole’s inherent α-reactivity. Modifications such as using bulky solvents (e.g., dichloroethane) or low temperatures (-10°C) marginally improve β-selectivity (~30:70 α:β ratio).
Directed Acylation via Pre-Functionalized Intermediates
To enhance β-selectivity, N-protected pyrroles (e.g., N-benzyl or N-sulfonyl derivatives) are employed. For instance, N-benzylpyrrole reacts with 4-fluoro-2-(trifluoromethyl)benzoyl chloride under BF₃ catalysis to yield 4-acylated products with >80% regioselectivity:
$$
\text{N-Benzylpyrrole} + \text{ArCOCl} \xrightarrow{\text{BF}_3} \text{4-ArCO-N-benzylpyrrole}
$$
Subsequent hydrogenolysis removes the benzyl group, yielding 4-benzoylpyrrole. This method, however, introduces additional steps and reduces atom economy.
Wilsmeyer-Hack Reaction for Regiocontrol
Mechanism and Application
The Wilsmeyer-Hack reaction utilizes acylating agents generated from benzamides and phosphorus oxychloride (POCl₃). For example, 4-fluoro-2-(trifluoromethyl)benzamide reacts with POCl₃ in dimethylformamide (DMF) to form a reactive acylium ion, which selectively acylates pyrrole at C4:
$$
\text{ArCONH}2 + \text{POCl}3 \rightarrow \text{ArCO}^+ \xrightarrow{\text{Pyrrole}} \text{4-ArCO-pyrrole}
$$
This method achieves >90% β-selectivity at 70–80°C within 5 hours, bypassing the need for N-protection.
Workflow Optimization
- Solvent system : DMF/POCl₃ (1:2 v/v) ensures reagent solubility and stabilizes the acylium intermediate.
- Quenching : Ice-cold water precipitation followed by ethyl acetate extraction yields crude 4-benzoylpyrrole at 98% purity, eliminating column chromatography.
Introducing the Trichloroethanone Group
Vilsmeier-Haack-Type Acylation
The trichloroethanone moiety is introduced at C2 via a modified Vilsmeier-Haack reaction. Trichloroacetyl chloride reacts with the pre-acylated pyrrole in the presence of DMF and POCl₃:
$$
\text{4-ArCO-pyrrole} + \text{CCl}3\text{COCl} \xrightarrow{\text{DMF/POCl}3} \text{2-(CCl}_3\text{CO)-4-ArCO-pyrrole}
$$
Key conditions:
Alternative Route: Nucleophilic Acylation
Lithiation of 4-benzoylpyrrole at C2 using lithium diisopropylamide (LDA) followed by quenching with trichloroacetyl chloride provides an alternative pathway:
$$
\text{4-ArCO-pyrrole} \xrightarrow{\text{LDA}} \text{2-Li-4-ArCO-pyrrole} \xrightarrow{\text{CCl}_3\text{COCl}} \text{Target compound}
$$
This method achieves 85% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Regioselectivity | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts | Low (α-dominated) | 40–50 | 80 | Simple reagents |
| Wilsmeyer-Hack | High (β-select) | 75–85 | 98 | No N-protection needed |
| Vilsmeier-Haack | High (C2) | 70–80 | 95 | Compatible with electron-deficient rings |
| Lithiation/Acylation | High (C2) | 80–85 | 97 | Avoids Lewis acids |
Industrial-Scale Considerations
Q & A
Q. What are the key challenges in synthesizing 2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone, and how can reaction conditions be optimized?
The synthesis involves introducing multiple halogenated and fluorinated groups, which require precise control of temperature, stoichiometry, and catalysts. For example, the trifluoromethyl and benzoyl moieties may necessitate Friedel-Crafts acylation under anhydrous conditions with Lewis acids like AlCl₃ . Challenges include:
- Regioselectivity : Ensuring substitution occurs at the pyrrole C2 position.
- Purification : Removing byproducts from halogenated intermediates (e.g., trichloroethane derivatives).
- Stability : Avoiding hydrolysis of the trichloroacetyl group under basic conditions.
Methodological optimization could involve using spectroscopic monitoring (e.g., <sup>19</sup>F NMR) to track intermediate formation .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Key techniques include:
- X-ray crystallography : To confirm the spatial arrangement of the benzoyl-pyrrole backbone and halogen substituents (e.g., bond angles and torsional strain) .
- Multinuclear NMR : <sup>1</sup>H/<sup>13</sup>C NMR for backbone assignment and <sup>19</sup>F NMR to distinguish trifluoromethyl and fluoro groups.
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., resolving isotopic patterns from chlorine atoms).
For conflicting data, cross-validation using computational methods (DFT calculations for NMR chemical shifts) is recommended .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-deficient pyrrole ring (due to trichloroacetyl and benzoyl groups) may hinder traditional palladium-catalyzed couplings. However:
- DFT studies can map electron density to predict reactive sites. For instance, the C5 position of the pyrrole may retain sufficient electron density for Suzuki-Miyaura coupling .
- Experimental validation : Use substituent effects (e.g., replacing fluorine with electron-donating groups) to modulate reactivity. Kinetic assays under inert atmospheres are critical to avoid decomposition .
Q. What strategies address contradictions in reported biological activity data for halogenated pyrrole derivatives?
Discrepancies in receptor binding or enzyme inhibition studies may arise from:
- Sample purity : Trace impurities (e.g., residual solvents like DMF) can skew bioassay results. Validate purity via HPLC (>98%) and differential scanning calorimetry (DSC) .
- Assay conditions : Variations in pH or solvent polarity (e.g., DMSO vs. aqueous buffers) may alter compound conformation. Standardize protocols using reference compounds like benzodiazepine derivatives .
- Computational docking : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC₅₀ values to identify false positives .
Q. How can environmental degradation pathways of this compound be modeled experimentally?
Advanced approaches include:
- Hyperspectral imaging (HSI) : Monitor degradation products in simulated wastewater matrices, noting shifts in absorption spectra due to trichloroacetyl hydrolysis .
- LC-MS/MS : Identify intermediates like 4-fluoro-2-(trifluoromethyl)benzoic acid.
- Kinetic modeling : Use Arrhenius equations to predict half-lives under varying temperatures and pH conditions.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
